molecular formula C9H15N3S B13222361 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole

1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole

Cat. No.: B13222361
M. Wt: 197.30 g/mol
InChI Key: MRZHGEQPLXESTJ-UHFFFAOYSA-N
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Description

1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole is a compound that features a unique combination of a pyrrolidine ring and an imidazole ring connected via a sulfanyl (thioether) linkage

Preparation Methods

The synthesis of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative in the presence of a suitable sulfanylating agent. The reaction conditions typically include a solvent such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

For industrial production, the process may be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. This often involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function and stability. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)imidazole

InChI

InChI=1S/C9H15N3S/c1-12-6-5-11-9(12)13-7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

MRZHGEQPLXESTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2CCCN2

Origin of Product

United States

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